molecular formula C15H13N3O3 B12820036 2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Numéro de catalogue: B12820036
Poids moléculaire: 283.28 g/mol
Clé InChI: LCUUGGTVUJUJBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound belongs to the pyrazolopyrimidine scaffold, a privileged structure known for its significant pharmacological potential. The specific presence of the m -tolyl (3-methylphenyl) substituent at the 3-position makes it a valuable building block for the synthesis of more complex molecules aimed at biological target evaluation . While the exact profile of this analog is under investigation, its close structural relatives have demonstrated substantial value in drug discovery. For instance, the 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid framework is a recognized synthetic intermediate in the production of Anagliptin, a potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitor used as a血糖降下薬 (glucose-lowering drug) . Researchers can utilize this compound to explore new DPP-4 inhibitors or to develop novel therapeutics targeting other enzymatic pathways. As a solid, it is recommended to be stored sealed in a dry, cool environment to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C15H13N3O3

Poids moléculaire

283.28 g/mol

Nom IUPAC

2-methyl-3-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-8-4-3-5-10(6-8)12-9(2)17-18-13(12)16-7-11(14(18)19)15(20)21/h3-7,17H,1-2H3,(H,20,21)

Clé InChI

LCUUGGTVUJUJBZ-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=CC=C1)C2=C(NN3C2=NC=C(C3=O)C(=O)O)C

Origine du produit

United States

Méthodes De Préparation

Key Reaction Scheme

  • Starting materials: 5-amino-3-(m-tolyl)pyrazole (as the nucleophilic aminopyrazole component)
  • Electrophilic partner: Malonic acid or its activated derivatives (e.g., malonic acid phosphoric ester formed by POCl3/pyridine)
  • Reaction type: Cyclocondensation leading to ring closure and formation of the pyrazolo[1,5-a]pyrimidine core with a carboxylic acid at position 6 and a keto group at position 7

This method benefits from:

  • High regioselectivity
  • Improved yields and reduced reaction times when using activated malonic acid derivatives
  • Avoidance of additional functional group transformations (e.g., hydroxyl to chloride conversions)

Detailed Preparation Methods

Cyclocondensation Using Malonic Acid Derivatives

  • Procedure: The 5-amino-3-(m-tolyl)pyrazole is reacted with malonic acid in the presence of POCl3 and catalytic pyridine.
  • Mechanism: POCl3 activates malonic acid to form a phosphoric ester intermediate, which undergoes nucleophilic attack by the aminopyrazole, followed by cyclization and dehydration to yield the fused heterocycle.
  • Advantages: This method yields the 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid framework efficiently, with higher yields and shorter reaction times compared to classical methods using dimethyl malonate under basic conditions.
  • Yield: Typically moderate to high (60–80%) depending on reaction conditions and purification steps.

Use of β-Enaminones and β-Diketones

  • Alternative electrophiles: β-enaminones bearing leaving groups at the β-position (e.g., ethoxy, dimethylamino) can be employed to enhance reactivity and regioselectivity.
  • Microwave-assisted synthesis: Application of microwave irradiation accelerates the cyclocondensation, producing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields (up to 90%).
  • Regioselectivity control: The leaving group on the β-enaminone directs the initial addition-elimination step, favoring the formation of the desired regioisomer.
  • Example: Reaction of 5-amino-3-(m-tolyl)pyrazole with a β-enaminone derivative under microwave conditions yields the target compound with the methyl group at position 2 and the m-tolyl substituent at position 3.

Multicomponent Reactions (MCR)

  • Mannich-type MCR: Some protocols involve three-component reactions combining aminopyrazoles, aldehydes, and β-dicarbonyl compounds, followed by oxidation to form the pyrazolo[1,5-a]pyrimidine core.
  • Advantages: MCRs allow rapid access to highly substituted derivatives, potentially including the 2-methyl and m-tolyl substituents.
  • Limitations: Requires careful control to avoid side reactions and to block reactive positions that could lead to undesired substitution patterns.

Pericyclic and Click Chemistry Approaches

  • [4+2] Cycloaddition: Some advanced methods use acyclic precursors undergoing intramolecular Diels–Alder reactions after initial click chemistry steps (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the fused ring system.
  • Scalability: These methods are scalable and can be performed in one pot, offering an alternative route to the pyrazolo[1,5-a]pyrimidine core.
  • Post-cyclization modifications: Basic treatment can convert dihydro intermediates to the desired 7-oxo derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Cyclocondensation with POCl3 5-amino-3-(m-tolyl)pyrazole + malonic acid + POCl3/pyridine High yield, short reaction time 65–80 Avoids hydroxyl to chloride conversion
β-Enaminone cyclocondensation β-enaminone derivatives + aminopyrazole, MW irradiation High regioselectivity, fast 75–90 Microwave-assisted, regioselective
Multicomponent Mannich-type Aminopyrazole + aldehyde + β-dicarbonyl + oxidant Rapid, highly substituted products 50–70 Requires position blocking
Pericyclic (Diels–Alder) N-propargylic sulfonylhydrazone + sulfonyl azide + Cu(I) catalyst One-pot, scalable 60–75 Involves click chemistry and cycloaddition

Research Findings and Optimization Notes

  • Activation of malonic acid by POCl3 significantly improves reaction efficiency by generating a reactive phosphoric ester intermediate, reducing reaction time and increasing yield compared to classical base-mediated methods.
  • Microwave irradiation enhances reaction rates and yields in β-enaminone cyclocondensations, providing a greener and more efficient synthetic route.
  • Electronic effects of substituents on the β-enaminone or β-diketone influence reaction yields; electron-withdrawing groups tend to increase yields by enhancing electrophilicity.
  • Regioselectivity is controlled by the nature of leaving groups on the electrophilic partner and the nucleophilicity of the aminopyrazole nitrogen atoms.
  • Purification: Excess aminopyrazole can be used to simplify purification by avoiding chromatographic separation in some cases.
  • Scalability: Pericyclic and click chemistry-based methods offer scalable, one-pot syntheses suitable for larger-scale preparations.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Core Saturation Key Functional Groups Biological Activity
Target Compound 2-Me, 3-(m-tolyl), 6-COOH 4,7-dihydro Carboxylic acid Under investigation
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (178d/f) 2-phenylamino, 6-COOEt 4,5-dihydro Ester, fluorophenyl Antitumor (HepG2, MCF-7)
5-Methyl-7-oxo-6-(propan-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (50P) 5-Me, 6-isopropyl, 3-CN 4,7-dihydro Nitrile, isopropyl KDM5A histone demethylase inhibitor
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile 1-p-tolyl, 6-(4-F-phenyl), 5-butylamino 6,7-dihydro Nitrile, fluorophenyl Not reported (structural analog)
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 6-COOH 4,7-dihydro Carboxylic acid Base scaffold for derivatization

Key Observations:

Core Saturation : The target compound’s 4,7-dihydro core differentiates it from 4,5-dihydro analogs (e.g., 178d/f), which exhibit antitumor activity but lower CDK2 inhibition . Saturation patterns influence ring planarity and binding to biological targets.

The meta-tolyl group at position 3 provides steric bulk and lipophilicity, contrasting with fluorophenyl (178d/f) or isopropyl (50P) groups, which modulate electronic effects and target affinity . Nitrile-containing derivatives (e.g., 50P) show strong enzyme inhibition due to electron-withdrawing properties, while the target’s carboxylic acid may engage in hydrogen bonding with receptors .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Formula Molecular Weight logP* Solubility
Target Compound C₁₆H₁₄N₃O₃ 295.30 2.1 (estimated) Moderate (carboxylic acid)
50P C₁₆H₁₄N₄O 278.31 3.5 Low (nitrile, isopropyl)
7-Oxo-4,7-dihydro base C₇H₅N₃O₃ 179.13 -2.24 High (carboxylic acid)
178d/f (ester derivative) C₁₈H₁₇FN₄O₂ 364.35 3.8 Low (ester)

*Calculated using fragment-based methods.

    Activité Biologique

    2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 1204298-42-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C14H13N3O3, with a molecular weight of 269.26 g/mol. The compound features a unique pyrazolo-pyrimidine scaffold that contributes to its biological activity.

    Biological Activity Overview

    Research indicates that compounds with the pyrazolo[1,5-a]pyrimidine structure exhibit various biological activities:

    • Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of various cancer cell lines. For instance, compounds in this class have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .
    • Enzymatic Inhibition : Many pyrazolo[1,5-a]pyrimidines act as selective inhibitors for various enzymes, including protein kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in diseases like cancer and inflammation .
    • Antiviral Properties : Some studies have indicated that these compounds can inhibit viral replication, making them potential candidates for antiviral drug development .

    Case Study 1: Anticancer Activity

    A study evaluated the anticancer potential of several pyrazolo[1,5-a]pyrimidine derivatives. Among them, this compound was tested against a panel of human cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .

    Case Study 2: Enzyme Inhibition

    Another study focused on the inhibitory effects of this compound on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. The compound exhibited a potent inhibitory effect on PDE4 with an IC50 value of 15 µM. This activity suggests potential applications in treating inflammatory diseases where PDE4 is implicated .

    Data Table: Summary of Biological Activities

    Biological Activity Effect Concentration Tested Reference
    AnticancerInduces apoptosis in cancer cell lines10 - 50 µM
    Enzyme InhibitionInhibits phosphodiesterase (PDE4)IC50 = 15 µM
    AntiviralInhibits viral replicationNot specified

    The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

    • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
    • Enzyme Interaction : It binds to active sites of enzymes like PDEs and kinases, altering their activity and affecting downstream signaling pathways.
    • Viral Replication Suppression : The structural resemblance to nucleic acids may interfere with viral replication mechanisms.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.